Home > Products > Screening Compounds P66242 > N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide
N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide -

N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

Catalog Number: EVT-6126275
CAS Number:
Molecular Formula: C21H28N6O3S
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: Sulfamethizole is an antibacterial drug. It is synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis of the intermediate N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide [].

Relevance: Sulfamethizole shares the core benzenesulfonamide structure with the target compound, N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. Both compounds feature a sulfonyl group linked to a benzene ring that is further substituted with an acetamide group. This common scaffold suggests potential similarities in their chemical properties and biological activities.

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound is an identified impurity in the synthesis of Sulfamethizole. It arises from the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with Sulfamethizole followed by alkaline hydrolysis [].

Relevance: This impurity exhibits a structural resemblance to N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide due to the presence of two benzenesulfonamide moieties linked together. This structural similarity highlights a potential side reaction pathway in the synthesis of compounds containing the benzenesulfonamide core.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: These compounds were investigated for their potential as novel antidepressant drugs with central nervous system-stimulating activity. They displayed antidepressant-like activity in the forced-swimming test with mice and acted as sigma receptor agonists [].

Relevance: Compounds 34b and 34c share the piperazine ring structure present in N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. Both compounds contain a piperazine ring linked to an aryl substituent through a propyl chain. This structural similarity suggests a potential role of the piperazine moiety in modulating biological activities related to the central nervous system.

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist used for promoting sleep. It has shown efficacy in inducing and maintaining sleep in clinical investigations without disrupting the sleep architecture [].

Relevance: While not directly sharing a core structure with the target compound, N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, Almorexant is relevant in the context of understanding potential interactions with the central nervous system. Both compounds exhibit activity related to the central nervous system, suggesting a possibility of shared pathways or targets, even though their primary mechanisms of action might differ.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor antagonist. It competes with orexin-A for binding to the receptor and inhibits orexin-A-evoked calcium ion response [].

Relevance: Similar to Almorexant, EMPA's relevance to the target compound, N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, lies in its potential interaction with the central nervous system. Both compounds exhibit activity related to the central nervous system, suggesting a possibility of shared pathways or targets, even though their primary mechanisms of action might differ.

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective cyclin-dependent kinase (CDK) 5 inhibitor. It shows selectivity for CDK5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner [].

Relevance: While structurally distinct from the target compound, N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, Analog 24 is relevant due to its potential role in cancer therapy. Both compounds share a potential application in targeting specific biological pathways, although their primary targets and mechanisms of action might differ.

1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

Compound Description: Ro 64-6198 is an opioid receptor like-1 (ORL-1) receptor agonist. In rats trained to discriminate Ro 64-6198 from saline, the pharmacological characteristics of the cue produced by Ro 64-6198 are consistent with ORL-1 receptor activation [].

Relevance: Similar to other compounds mentioned above, Ro 64-6198's relevance to the target compound, N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, lies in its potential interaction with the central nervous system. Both compounds exhibit activity related to the central nervous system, suggesting a possibility of shared pathways or targets, even though their primary mechanisms of action might differ.

2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3- or 4-substituted phenyl)-2-(1-pyrrolidinyl)ethyl]-acetamides (3-6)

Compound Description: These compounds were synthesized as kappa-selective affinity labels for investigating kappa opioid receptors. They act as kappa agonists in smooth muscle preparations and can produce long-lasting antagonism of the antinociceptive effect of kappa opioid agonists in mice [].

Relevance: These compounds share the pyrrolidine ring structure present in N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. Both groups of compounds contain a pyrrolidine ring connected to an aryl-substituted acetamide group. This structural similarity suggests a potential role of the pyrrolidine moiety in mediating interactions with opioid receptors, particularly kappa opioid receptors.

N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1)

Compound Description: DMPPA is a pyrrolidinone cognition-enhancing agent. Studies in human volunteers revealed that DMPPA undergoes extensive metabolism, primarily involving hydroxylation of the pyrrolidine ring and the phenyl ring, followed by oxidative C-N cleavage and sulfate conjugation, respectively [].

Relevance: DMPPA shares the pyrrolidinone ring structure present in N-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. Both compounds contain a pyrrolidinone ring attached to an aromatic substituent through an acetamide linker. This structural similarity suggests potential similarities in their metabolic pathways and pharmacological properties.

Properties

Product Name

N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

IUPAC Name

N-[4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide

Molecular Formula

C21H28N6O3S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C21H28N6O3S/c1-16-22-20(25-9-3-4-10-25)15-21(23-16)26-11-13-27(14-12-26)31(29,30)19-7-5-18(6-8-19)24-17(2)28/h5-8,15H,3-4,9-14H2,1-2H3,(H,24,28)

InChI Key

BURLSUOJPVEIQX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCC4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.